molecular formula C53H87NO19 B1682567 Tylvalosin CAS No. 63409-12-1

Tylvalosin

Cat. No. B1682567
CAS RN: 63409-12-1
M. Wt: 1042.3 g/mol
InChI Key: KCJJINQANFZSAM-HZDSEHBESA-N
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Description

Tylvalosin, sold under the brand name Aiviosin, is a macrolide antibiotic used for the treatment of bacterial infections in swine . It is also referred to as acetylisovaleryltylosin . It is used as tylvalosin tartrate .


Synthesis Analysis

Tylvalosin is synthesized by a bioconversion process using Streptomyces thermotolerans with tylosin as the substrate . The final yield of this process was 8148 U mL−1 . The crude tylvalosin is obtained from an acid and alkali recrystallization of the fermentation broth .


Molecular Structure Analysis

The structure of tylvalosin is characterized using infrared spectroscopy and nuclear magnetic resonance analysis . The crystal structure of tylvalosin is determined using X-ray single crystal diffraction .


Chemical Reactions Analysis

The study reported the systematic bioconversion, purification, and characterization of tylvalosin . The tylvalosin product was qualitatively analyzed using ultra-performance liquid chromatography tandem quadrupole time-of-flight mass spectrometry .


Physical And Chemical Properties Analysis

Tylvalosin has a chemical formula of C53H87NO19 and a molar mass of 1 042.267 g·mol−1 .

Scientific Research Applications

Anti-Inflammatory and Antioxidative Properties

Tylvalosin, a broad-spectrum third-generation macrolide, exhibits significant anti-inflammatory and antioxidative activities. It has been shown to effectively reduce levels of various inflammatory markers such as IL-8, IL-6, IL-1β, PGE2, TNF-α, and NO both in vitro and in vivo. In studies involving macrophages and animal models (mice and piglets), tylvalosin treatment led to decreased production of reactive oxygen species (ROS) and lipid peroxidation in lung tissues. It was particularly effective in attenuating acute lung injury in mice induced by lipopolysaccharide (LPS), reducing tissue injury and inflammatory cell recruitment and activation. This anti-inflammatory property is attributed to the suppression of NF-κB activation (Zhao et al., 2014).

Control of Porcine Enzootic Pneumonia

In another study, tylvalosin was used to control Mycoplasma hyopneumoniae in a pig farm with chronic enzootic pneumonia. Tylvalosin, administered in drinking water, led to a significant reduction in lung lesions and improved productivity parameters in pigs (Pallarés et al., 2015).

Immunomodulatory Effects

Tylvalosin also appears to possess immunomodulatory effects. A study investigating the combination of tylvalosin with vitamin E in broiler chickens showed that tylvalosin alone decreased immune response, but when combined with vitamin E, it resulted in a mild immunostimulatory effect. This suggests potential for tylvalosin in combination therapies (El-Ela et al., 2016).

Apoptosis Induction and Inflammation Resolution

Tylvalosin has been shown to induce apoptosis in porcine neutrophils and macrophages, and to promote efferocytosis by macrophages. Additionally, it modulates lipid mediators of inflammation, suggesting its potential as an anti-inflammatory and pro-resolution agent in veterinary medicine (Moges et al., 2017).

Bioconversion and Purification Processes

Research has also focused on the bioconversion, purification, and characterization of tylvalosin. This involves synthesizing tylvalosin through bioconversion using Streptomyces thermotolerans, followed by advanced separation and purification processes. The pure tylvalosin produced has been analyzed and characterized using various techniques, contributing to a deeper understanding of this antibiotic's properties (Wu et al., 2017).

Safety And Hazards

Tylvalosin is considered non-hazardous according to a safety data sheet .

Future Directions

Recent studies have shown that tylvalosin could inhibit PRRSV replication in MARC-145 cells, and suppress the PRRSV-induced NF-κB activation and cytokines expression . The combination of tylvalosin with the immunopotentiator Poria cocos polysaccharides (PCP) provides a promising strategy for PRRS treatment . Another study demonstrated that the combination of inactivated PRRSV vaccines with tylvalosin tartrate could improve the function of the immune system in piglets and improve the health status of swine herds during PRRSV-inactivated vaccine immunization .

properties

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6R)-6-[[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-4-acetyloxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H87NO19/c1-16-38-36(26-65-52-49(64-15)48(63-14)44(60)31(7)67-52)22-28(4)17-18-37(57)29(5)23-35(19-20-55)46(30(6)39(69-34(10)56)24-41(59)70-38)73-51-45(61)43(54(12)13)47(32(8)68-51)72-42-25-53(11,62)50(33(9)66-42)71-40(58)21-27(2)3/h17-18,20,22,27,29-33,35-36,38-39,42-52,60-62H,16,19,21,23-26H2,1-15H3/b18-17+,28-22+/t29-,30+,31-,32-,33+,35+,36-,38-,39-,42+,43-,44-,45-,46-,47-,48-,49-,50+,51+,52-,53-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJJINQANFZSAM-HZDSEHBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H87NO19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901016510
Record name Tylvalosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1042.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tylvalosin

CAS RN

63409-12-1
Record name Tylvalosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63409-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tylvalosin [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tylvalosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11554
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Record name Tylvalosin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tylosin, 3-acetate 4B-(3-methylbutanoate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.284
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Record name TYLVALOSIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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